Cas no 79611-55-5 (3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-one)
3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-one Chemical and Physical Properties
Names and Identifiers
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- 2-Propanone, 3-(4-chlorophenyl)-1,1,1-trifluoro-
- 3-(4-Chlorophenyl)-1,1,1-trifluoro-2-propanone
- 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one
- 1,1,1-trifluoro-3-(4-chlorophenyl)acetone
- 1,1,1-trifluoro-3-(4-chorophenyl)propan-2-one
- 2-Propanone,3-(4-chlorophenyl)-1,1,1-trifluoro
- 3-(4-chlorophenyl)-1,1,1-trifluoroacetone
- 3-(p-chlorophenyl)-1,1,1-trifluoro-2-propanone
- p-Chlorbenzyl-trifluormethylketon
- DTXSID60568439
- AKOS010285942
- 3-(4-Chlorophenyl)-1,1,1-trifluoro-propan-2-one
- SCHEMBL8799245
- CS-0268197
- EN300-1928220
- A864830
- 79611-55-5
- MFCD03844189
- AS-81835
- p-chloro-phenyl-trifluoroacetone
- 3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-one
-
- MDL: MFCD03844189
- Inchi: 1S/C9H6ClF3O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4H,5H2
- InChI Key: FKTNTKPCXIKFBJ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CC(C(F)(F)F)=O
Computed Properties
- Exact Mass: 222.00600
- Monoisotopic Mass: 222.0059270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.355
- Boiling Point: 219.7°C at 760 mmHg
- Flash Point: 86.7°C
- Refractive Index: 1.469
- PSA: 17.07000
- LogP: 3.01390
3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 207062-1g |
3-(4-Chlorophenyl)-1,1,1-trifluoro-2-propanone |
79611-55-5 | 97% | 1g |
£394.00 | 2022-02-28 | |
| Fluorochem | 207062-2g |
3-(4-Chlorophenyl)-1,1,1-trifluoro-2-propanone |
79611-55-5 | 97% | 2g |
£598.00 | 2022-02-28 | |
| Fluorochem | 207062-5g |
3-(4-Chlorophenyl)-1,1,1-trifluoro-2-propanone |
79611-55-5 | 97% | 5g |
£1227.00 | 2022-02-28 | |
| Alichem | A019118665-1g |
3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one |
79611-55-5 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Chemenu | CM279053-1g |
3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one |
79611-55-5 | 95% | 1g |
$295 | 2021-08-18 | |
| Chemenu | CM279053-1g |
3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one |
79611-55-5 | 95% | 1g |
$295 | 2024-07-23 | |
| Aaron | AR0051YN-1g |
3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one |
79611-55-5 | 95% | 1g |
$210.00 | 2025-02-12 | |
| eNovation Chemicals LLC | Y0978363-10g |
3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-one |
79611-55-5 | 95% | 10g |
$1710 | 2025-02-20 | |
| A2B Chem LLC | AC34723-100mg |
3-(4-Chlorophenyl)-1,1,1-trifluoro-2-propanone |
79611-55-5 | 95% | 100mg |
$76.00 | 2024-04-19 | |
| A2B Chem LLC | AC34723-250mg |
3-(4-Chlorophenyl)-1,1,1-trifluoro-2-propanone |
79611-55-5 | 95% | 250mg |
$123.00 | 2024-04-19 |
3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-one Suppliers
3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-one Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-one
Research Brief on 3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-one (CAS: 79611-55-5): Recent Advances and Applications
3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-one (CAS: 79611-55-5) is a fluorinated aromatic ketone that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of various bioactive molecules, including agrochemicals, pharmaceuticals, and materials science applications. Recent studies have explored its potential as a building block for novel drug candidates, particularly in the development of enzyme inhibitors and antimicrobial agents. The trifluoromethyl group in its structure enhances metabolic stability and bioavailability, making it a valuable scaffold in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-one as a precursor for the synthesis of potent histone deacetylase (HDAC) inhibitors. The research demonstrated that derivatives of this compound exhibited nanomolar inhibitory activity against HDAC6, a target implicated in cancer and neurodegenerative diseases. The study highlighted the compound's ability to improve pharmacokinetic properties compared to non-fluorinated analogs, underscoring its potential in oncology drug development.
In the agrochemical sector, a 2024 report in Pest Management Science detailed the application of 3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-one in the synthesis of next-generation insecticides. The fluorinated moiety was found to enhance the lipophilicity and membrane permeability of the resulting compounds, leading to improved efficacy against resistant pest populations. Field trials showed a 30% increase in pest control efficiency compared to traditional chlorinated derivatives, positioning this compound as a promising candidate for sustainable agriculture solutions.
Recent advancements in synthetic methodologies have also been reported. A 2023 paper in Organic Letters described a novel, eco-friendly catalytic system for the asymmetric reduction of 3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-one to produce chiral alcohols with high enantioselectivity (>99% ee). This breakthrough addresses previous challenges in stereocontrol and opens new avenues for the production of optically active pharmaceutical intermediates.
Ongoing research continues to explore the mechanistic aspects of this compound's biological activity. A 2024 study in Chemical Biology & Drug Design utilized molecular docking and molecular dynamics simulations to elucidate the binding modes of 3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-one derivatives with various protein targets. The findings revealed unique interactions mediated by the trifluoromethyl group, providing valuable insights for structure-based drug design.
As the pharmaceutical industry increasingly focuses on fluorinated compounds to improve drug properties, 3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-one (CAS: 79611-55-5) remains a compound of significant interest. Future research directions include exploring its applications in PET radiotracer development and as a scaffold for covalent inhibitors. The compound's versatility and demonstrated biological activities suggest it will continue to be an important tool in chemical biology and drug discovery efforts.
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